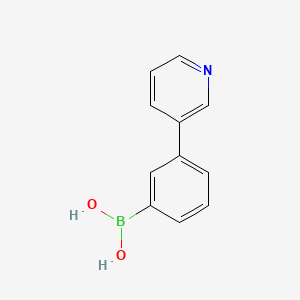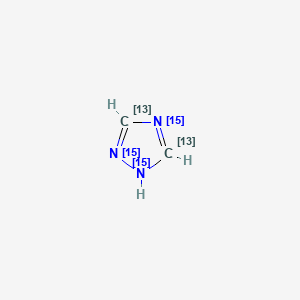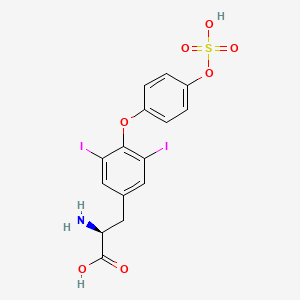
(3-(Pyridin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(Pyridin-3-yl)phenyl)boronic acid” is a reagent used for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
Synthesis Analysis
The synthesis of “this compound” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The structure of the compound was characterized by IR, 1 H NMR, 13 C NMR, and MS, and its structure was confirmed by X-ray diffraction .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by IR, 1 H NMR, 13 C NMR, and MS, and its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
“this compound” is used in phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 199.02 g/mol . Its structure was characterized by IR, 1 H NMR, 13 C NMR, and MS, and its structure was confirmed by X-ray diffraction .Scientific Research Applications
Neurotoxicological Studies
Boronic acids, including compounds structurally related to (3-(Pyridin-3-yl)phenyl)boronic acid, have been investigated for their neurotoxic effects. For instance, a study by Pérez‐Rodríguez et al. (2017) explored the toxic effects of boronic acids with five‐membered cycles as substituents. The research found distinct profiles for each tested compound, with some inducing motor disruption and neuronal damage, highlighting the importance of understanding the structure-toxicity relationship of boronic acids (Pérez‐Rodríguez et al., 2017).
Antisecretory Agents
Boronic acid derivatives have been explored as antisecretory agents. Hori et al. (2010) and Hori et al. (2011) investigated the pharmacological effects of TAK-438, a novel potassium-competitive acid blocker, comparing its efficacy with lansoprazole in animal models. The studies found TAK-438 to exert a more potent and longer-lasting inhibitory action on gastric acid secretion than lansoprazole, suggesting potential applications in treating acid-related diseases (Hori et al., 2010); (Hori et al., 2011).
Anticonvulsant and Analgesic Activities
New amides derived from pyrrolidine-1-yl-acetic acid, similar in structure to boronic acids, have been tested for their anticonvulsant and analgesic activities. Rapacz et al. (2016) found that certain compounds displayed significant anticonvulsant and antinociceptive effects in animal models, suggesting a potential avenue for the development of new therapeutic agents (Rapacz et al., 2016).
Antiarthritic and Anti-inflammatory Applications
Boronic acid derivatives have also been explored for their anti-inflammatory properties. Singh et al. (2008) reported on the effectiveness of boswellic acids, which include boronic acid derivatives, as anti-inflammatory agents through both systemic and topical applications. The study highlighted the potential of these compounds in treating inflammatory disorders (Singh et al., 2008).
Boron Neutron Capture Therapy (BNCT)
Compounds like 3-[5-{2-(2,3-dihydroxyprop-1-yl)-o-carboran-1-yl}pentan-1-yl]thymidine, related to boronic acids, have been developed for BNCT, a cancer treatment method. Byun et al. (2006) developed novel synthetic routes for such compounds, demonstrating their potential in treating brain tumors through neutron irradiation studies (Byun et al., 2006).
Safety and Hazards
“(3-(Pyridin-3-yl)phenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
(3-pyridin-3-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQXHWHJJERAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)





![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)
![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester](/img/structure/B591562.png)


